molecular formula C7H9N3O B13562229 N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide

N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide

Cat. No.: B13562229
M. Wt: 151.17 g/mol
InChI Key: JMGHTLBIRGHRDA-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate acylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-5-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(2-methylpyrazol-3-yl)prop-2-enamide

InChI

InChI=1S/C7H9N3O/c1-3-7(11)9-6-4-5-8-10(6)2/h3-5H,1H2,2H3,(H,9,11)

InChI Key

JMGHTLBIRGHRDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC(=O)C=C

Origin of Product

United States

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